molecular formula C7H12O3 B102912 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one CAS No. 19424-29-4

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Cat. No. B102912
CAS RN: 19424-29-4
M. Wt: 144.17 g/mol
InChI Key: DYPGZYRIXGVXRD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, also known as TMD or TMDO, is a cyclic carbonate compound that has gained significant attention in the field of chemical synthesis due to its unique reactivity and versatility. Its ability to act as a precursor to a variety of useful organic compounds has made it a valuable tool for researchers and industry professionals alike.

Mechanism Of Action

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one is a cyclic carbonate compound that can undergo ring-opening reactions to form a variety of useful organic compounds. Its unique structure allows it to act as a versatile building block for the synthesis of complex molecules.

Biochemical And Physiological Effects

While 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has not been extensively studied for its biochemical and physiological effects, it is generally considered to be a relatively safe compound with low toxicity. However, further research is needed to fully understand its potential effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one in lab experiments is its versatility and reactivity. Its ability to act as a precursor to a variety of useful organic compounds makes it a valuable tool for researchers in a wide range of fields. However, 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one can be difficult to handle and requires specialized equipment and expertise to work with safely.

Future Directions

There are many potential future directions for research involving 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one. Some possible areas of exploration include the development of new synthetic methods for 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one, the synthesis of novel organic compounds using 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one as a building block, and the investigation of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one's potential applications in the field of renewable energy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one and its potential impact on human health.

Synthesis Methods

The synthesis of 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one involves the reaction of dimethyl carbonate with butadiene in the presence of a catalyst. The resulting product can be purified through distillation or chromatography, yielding a high-purity 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one has been used in a variety of scientific research applications, including as a solvent for lithium-ion batteries, as a monomer for the synthesis of biodegradable polymers, and as a reactant in the preparation of pharmaceutical intermediates. Its unique reactivity and stability make it a valuable tool for researchers in a wide range of fields.

properties

CAS RN

19424-29-4

Product Name

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C7H12O3/c1-6(2)7(3,4)10-5(8)9-6/h1-4H3

InChI Key

DYPGZYRIXGVXRD-UHFFFAOYSA-N

SMILES

CC1(C(OC(=O)O1)(C)C)C

Canonical SMILES

CC1(C(OC(=O)O1)(C)C)C

Other CAS RN

19424-29-4

synonyms

4,4,5,5-Tetramethyl-1,3-dioxolan-2-one

Origin of Product

United States

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